4-Phenyl-2-(2-((4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole
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Overview
Description
4-Phenyl-2-(2-((4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole is a complex organic compound known for its unique chemical structure and properties. This compound features a dihydrooxazole ring, a sulfinyl group, and a trifluoromethyl-substituted phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(2-((4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole typically involves multiple steps, including the formation of the dihydrooxazole ring and the introduction of the sulfinyl and trifluoromethyl groups. Common synthetic routes may involve:
Formation of the Dihydrooxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfinyl Group: This step may involve oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Addition of the Trifluoromethyl Group: This can be accomplished using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(2-((4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to remove the sulfinyl group, forming a simpler structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in a sulfone, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
4-Phenyl-2-(2-((4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(2-((4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-2-(trifluoromethyl)butanoic acid
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness
4-Phenyl-2-(2-((4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole stands out due to its combination of a dihydrooxazole ring, a sulfinyl group, and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H16F3NO2S |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
4-phenyl-2-[2-[4-(trifluoromethyl)phenyl]sulfinylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H16F3NO2S/c23-22(24,25)16-10-12-17(13-11-16)29(27)20-9-5-4-8-18(20)21-26-19(14-28-21)15-6-2-1-3-7-15/h1-13,19H,14H2 |
InChI Key |
JZECEAGTHMUYKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2S(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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